molecular formula C12H18N4O2 B8138793 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane

8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane

Cat. No.: B8138793
M. Wt: 250.30 g/mol
InChI Key: USICMJJUULYOAE-UHFFFAOYSA-N
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Description

8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[56]dodecane is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, large-scale distillation, and purification techniques such as recrystallization or chromatography. The goal is to produce the compound efficiently and cost-effectively for commercial use.

Chemical Reactions Analysis

Types of Reactions: 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, making it useful in the development of new drugs or therapeutic agents.

Medicine: The medical applications of this compound include its use as a precursor for drug synthesis. It may be involved in the development of treatments for various diseases, such as cancer, cardiovascular disorders, and neurological conditions.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • Gepirone: A related compound used in the synthesis of antidepressants.

  • 1-Thia-4,8-diazaspiro[4.5]decan-3-one: A compound with similar spirocyclic structure used in anti-ulcer agents.

Uniqueness: 8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[56]dodecane stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

8-pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-14-11(15-3-1)16-5-7-17-10-12(9-16)8-13-4-6-18-12/h1-3,13H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USICMJJUULYOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)CN(CCOC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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